7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one is a chemical compound with the molecular formula C22H16O4 and a molecular weight of 344.366. It is available for purchase from various suppliers for research use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point or storage conditions, are not provided in the search results .Scientific Research Applications
Synthesis and Biological Activities
The compound 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one, due to its chromen-4-one base, shares characteristics with compounds that have been synthesized and studied for various biological activities. For instance, 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have been synthesized and evaluated for antimicrobial and antioxidant activities, suggesting a potential research application for similar compounds in exploring their bioactive properties (Hatzade et al., 2008). Similarly, 7-hydroxy-4-methyl-2H-chromen-2-one derivatives have shown a high degree of cytotoxic and bactericidal activities, indicating their usefulness in medicinal chemistry for designing new therapeutic agents (Khan et al., 2003).
Spectral Analysis and Self-Assemblies with Graphene
The spectral analysis and density functional theory (DFT) investigations of benzopyran analogues, including flavonoid compounds structurally related to chromen-4-ones, provide insights into their physicochemical properties and interactions with materials like graphene. Such studies are essential for understanding the electronic structure, stability, and reactivity of these compounds, which could be leveraged in material science and nanotechnology applications (Al-Otaibi et al., 2020).
Synthesis and Physico-Chemical Properties
Research into the synthesis and characterization of chromen-4-one derivatives, such as 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), highlights the diverse physico-chemical properties these compounds exhibit, which could be relevant for developing novel optical materials, sensors, or pharmaceuticals. The study of their absorption spectra and acid dissociation constants can provide valuable information for their potential uses in various scientific fields (Elenkova et al., 2014).
Anti-Inflammatory and Antimicrobial Activities
Compounds derived from chromen-4-one structures have been isolated and shown to exhibit significant anti-inflammatory and antimicrobial activities. This suggests that derivatives of this compound could be potential candidates for drug development in treating inflammation and bacterial infections (Min & Cuong, 2013).
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-phenylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-22(21(24)19-12-9-17(23)13-20(19)25-14)26-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCMQMJROECIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.